Pentadecanoic-D29 acid

Beschreibung

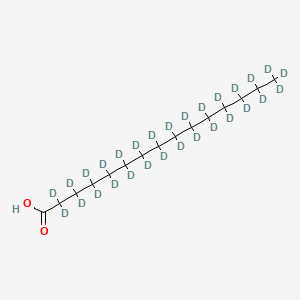

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-nonacosadeuteriopentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEPLUUGTLDZJY-AUFKXYATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Application of Pentadecanoic-D29 Acid in Quantitative Lipidomics

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Significance of Pentadecanoic Acid (C15:0) and the Imperative for Precision

In the landscape of lipid research, the odd-chain saturated fatty acid Pentadecanoic acid (C15:0) has emerged from relative obscurity to become a focal point of intense investigation. Historically considered a minor fatty acid, C15:0 is now recognized as a key biomarker for the intake of dairy and ruminant fat.[1][2] A growing body of evidence from large-scale observational studies suggests that higher circulating levels of C15:0 are associated with a lower risk of developing major chronic conditions, including type 2 diabetes and cardiovascular disease.[3][4][5] Furthermore, preclinical studies indicate that C15:0 is a bioactive molecule with pleiotropic effects, including anti-inflammatory and metabolism-regulating properties.[6][7]

This escalating interest necessitates a robust, reliable, and precise method for quantifying C15:0 in complex biological matrices like plasma, serum, and tissues. Mass spectrometry (MS), coupled with chromatographic separation, is the analytical platform of choice for this task. However, the accuracy of MS-based quantification is susceptible to variations in sample extraction, matrix effects, and instrument response.[8] To overcome these challenges, the principle of stable isotope dilution is employed, and at the heart of this methodology for C15:0 analysis lies its deuterated analogue: Pentadecanoic-D29 acid .

This guide provides an in-depth examination of the primary research application of this compound, focusing on its role as an internal standard. We will explore the theoretical underpinnings of its use, provide a detailed experimental protocol, and clarify its distinction from other stable isotope-labeled fatty acids used as metabolic tracers.

Section 1: The Cornerstone of Quantification: Stable Isotope Dilution and the Ideal Internal Standard

The fundamental challenge in quantitative mass spectrometry is that the instrument's signal response can vary for the same amount of an analyte between samples due to complex biological matrices. The stable isotope dilution (SID) technique is the gold-standard solution.[9] It involves adding a known quantity of a stable isotope-labeled version of the analyte—the internal standard (IS)—to every sample before any processing steps.

The core assumption of SID is that the IS is chemically and physically identical to the analyte, ensuring it behaves the same way during extraction, derivatization, and chromatographic separation.[10] Any loss of the analyte during sample workup will be matched by a proportional loss of the IS. Because the mass spectrometer can distinguish between the analyte and the IS based on their mass difference, quantification is based on the ratio of their signal intensities. This ratio remains constant regardless of sample loss and corrects for variations in instrument response, leading to highly accurate and precise measurements.

Why this compound is the Archetypal Internal Standard:

-

Chemical Equivalence: As a deuterated form of pentadecanoic acid, C15:0-D29 has virtually identical properties, including polarity, solubility, and chromatographic retention time. This ensures it co-extracts and co-elutes with the endogenous, non-labeled C15:0.

-

Mass Distinction: The "D29" designation signifies that 29 of the 30 hydrogen atoms have been replaced by deuterium.[11][12] This creates a substantial mass shift of +29 Daltons, making its mass spectrometric signal unequivocally distinct from the natural C15:0 and its naturally occurring ¹³C isotopes. This large separation prevents any signal overlap or cross-talk, which is critical for unambiguous quantification.

-

Biological Inertness (in this context): It is not naturally present in biological systems, ensuring that the signal detected for the D29 variant comes exclusively from the known amount added by the researcher.

Section 2: A Comparative Overview

The utility of this compound is best understood by comparing it directly to its analyte. While chemically similar, their mass difference is their key functional distinction for research applications.

| Property | Pentadecanoic Acid (Analyte) | This compound (Internal Standard) | Rationale for Use |

| Chemical Formula | C₁₅H₃₀O₂ | C₁₅HD₂₉O₂ | D₂₉ indicates 29 deuterium atoms replacing hydrogen.[12] |

| Average Molecular Weight | 242.42 g/mol | 271.60 g/mol | Significant mass difference is easily resolved by MS.[11] |

| Primary Research Role | Biomarker of dairy fat intake; potential therapeutic agent.[3][6] | Internal standard for precise quantification of C15:0.[12][13] | The IS enables accurate measurement of the biomarker. |

| Source in Samples | Endogenous (from diet or metabolism).[14] | Exogenous (spiked into sample in the lab). | The IS must not be naturally present in the sample. |

Section 3: A Validated Experimental Protocol for C15:0 Quantification in Human Plasma

This section details a representative step-by-step methodology for the quantification of pentadecanoic acid in human plasma using this compound as an internal standard, primarily for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Causality Behind Choices:

-

Plasma: A common and minimally invasive matrix for assessing circulating biomarkers.

-

Lipid Extraction: A robust method like Folch is chosen to efficiently extract total lipids, including C15:0 which is mostly esterified in complex lipids.[15]

-

Saponification/Transesterification: Free fatty acids are not ideal for GC analysis. Conversion to Fatty Acid Methyl Esters (FAMEs) creates more volatile and less polar compounds, resulting in sharper chromatographic peaks and better sensitivity.[15]

-

GC-MS: Provides excellent chromatographic resolution of different fatty acids and the mass selectivity needed to distinguish C15:0 from C15:0-D29.

Step 1: Preparation of Standards

-

Calibration Curve Standards: Prepare a stock solution of unlabeled Pentadecanoic Acid (C15:0). Perform serial dilutions to create a set of calibration standards (e.g., 8 levels ranging from 0.5 µM to 100 µM). This range should bracket the expected physiological concentration of C15:0 in plasma.

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 25 µM). The concentration is chosen to be within the linear range of the assay and comparable to the mid-range of the calibration curve.

Step 2: Sample Preparation and Spiking

-

Thaw human plasma samples on ice.

-

In a clean glass tube, add 50 µL of plasma (or calibrator/quality control sample).

-

Crucial Step: Add a precise volume (e.g., 20 µL) of the this compound IS working solution to every tube (calibrators, QCs, and unknown samples). Vortex briefly. This ensures a constant amount of IS is present in every sample before extraction begins.

Step 3: Total Lipid Extraction and Saponification

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to each tube. This is a standard Folch extraction mixture.[15]

-

Vortex vigorously for 1 minute to ensure thorough mixing and lipid extraction.

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation. Vortex again and centrifuge (e.g., 2000 x g for 10 minutes) to separate the layers.

-

Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer to a new clean tube.

-

Dry the extracted lipids completely under a gentle stream of nitrogen gas.

-

To cleave the fatty acids from complex lipids, add 1 mL of 0.5 M methanolic KOH. This is the saponification step.[15]

-

Incubate at 60°C for 30 minutes.

Step 4: Derivatization to FAMEs

-

After cooling, add 1 mL of 14% boron trifluoride (BF₃) in methanol. This reagent will methylate the free fatty acids to form FAMEs.

-

Incubate at 60°C for another 30 minutes.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge to separate phases.

-

Collect the upper hexane layer, which now contains the FAMEs. Transfer to a GC vial for analysis.

Step 5: GC-MS Analysis

-

Instrument: Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

-

Column: A polar capillary column suitable for FAME analysis (e.g., DB-23 or similar).

-

Injection: 1 µL of the hexane extract is injected.

-

GC Program: Use a temperature gradient that effectively separates C15:0 FAME from other fatty acids (e.g., start at 100°C, ramp to 240°C).

-

MS Detection: Operate in Selected Ion Monitoring (SIM) mode.

-

Monitor a characteristic ion for C15:0-methyl ester (e.g., m/z 256).

-

Monitor the corresponding ion for C15:0-D29-methyl ester (e.g., m/z 285).

-

Step 6: Data Analysis and Quantification

-

Integrate the peak areas for the C15:0 and C15:0-D29 ions for each sample.

-

Calculate the Peak Area Ratio (PAR) = (Area of C15:0) / (Area of C15:0-D29).

-

Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations. Apply a linear regression fit.

-

Determine the concentration of C15:0 in the unknown plasma samples by interpolating their PAR values onto the calibration curve.

Section 4: A Critical Distinction: Internal Standard vs. Metabolic Tracer

In the field of lipidomics, it is vital to distinguish the role of a heavily-deuterated internal standard like C15:0-D29 from that of a lightly-deuterated metabolic tracer.[9][16][17]

-

Internal Standard (e.g., this compound): Its purpose is purely analytical. It is added to a sample after collection (ex vivo) to correct for analytical variability. It is not intended to provide information about biological processes. The high level of deuteration ensures no confusion with naturally occurring molecules.

-

Metabolic Tracer (e.g., Pentadecanoic-d2 Acid, Palmitic-d31 Acid): Its purpose is biological. It is introduced into a living system (in vivo or in vitro) to trace its metabolic fate.[10][16] Researchers use tracers to measure rates of fatty acid uptake, oxidation, desaturation, and incorporation into more complex lipids.[][19] The lower level of deuteration is sufficient to distinguish it from the endogenous pool without significantly altering its metabolic behavior.

Confusing these roles can lead to flawed experimental design and interpretation. This compound is a tool for measurement, not for tracking metabolic pathways.

Conclusion

This compound is an indispensable tool in modern metabolic and nutritional research. Its role as a stable isotope-labeled internal standard enables the accurate and precise quantification of its unlabeled counterpart, C15:0. This precision is paramount for studies seeking to validate C15:0 as a biomarker for dairy fat intake and to elucidate its association with cardiovascular and metabolic health. As research continues to uncover the biological functions of odd-chain fatty acids, the demand for the rigorous quantitative data provided by methods utilizing this compound will only intensify, underpinning the evidence base for future dietary recommendations and therapeutic development.

References

- Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC. (n.d.). National Institutes of Health (NIH).

- Pentadecanoic acid in serum as a marker for intake of milk fat. (1999). PubMed.

- Isotope Labeled Fatty Acids & Lipids. (n.d.). BOC Sciences.

- Application Notes and Protocols for Metabolic Labeling Studies with Stable Isotope-Labeled Fatty Acids. (n.d.). BenchChem.

- Is Plasma Pentadecanoic Acid a Reasonable Biomarker of Dairy Consumption? (2013). Journal of the American Heart Association.

- Is Plasma Pentadecanoic Acid a Reasonable Biomarker of Dairy Consumption? - PMC. (2013). National Institutes of Health (NIH).

- Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry. (n.d.). Merck Research Laboratories.

- Biomarkers of dairy fat intake, incident cardiovascular disease, and all-cause mortality: A cohort study, systematic review, and meta-analysis. (2021). PubMed Central.

- Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. (2025). ResearchGate.

- Serum pentadecanoic acid (15:0), a short-term marker of dairy food intake, is inversely associated with incident type 2 diabetes and its underlying disorders. (2014). PubMed.

- Pentadecanoic Acid-d2 Versus Other Deuterated Fatty Acids: An In-depth Technical Guide. (n.d.). BenchChem.

- This compound CAS#: 130348-95-7. (n.d.). ChemicalBook.

- Application Notes and Protocols for Pentadecanoic Acid-d2 in Fatty Acid Metabolism Research. (n.d.). BenchChem.

- New insights on pentadecanoic acid with special focus on its controversial essentiality: A mini-review. (2024). ResearchGate.

- New insights on pentadecanoic acid with special focus on its controversial essentiality: A mini-review. (2024). PubMed.

- Pentadecanoic acid-d29 | Stable Isotope. (n.d.). MedChemExpress.

- Pentadecanoic Acid-d29. (n.d.). Cayman Chemical.

- What are the recommendations for using pentadecanoic acid (fatty acid) as a therapeutic agent in humans? (2025). Dr.Oracle.

- New research to investigate whether pentadecanoic acid reduces risk of metabolic syndrome. (2021). Nutritional Outlook.

- Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. (2022). PLOS One.

- Pentadecanoic Acid-d29 | CAS 130348-95-7. (n.d.). Biomol.com.

- List of internal standards used for lipidomics analysis. (n.d.). ResearchGate.

- Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. (2022). Semantic Scholar.

- Pentadecanoic Acid-d3. (n.d.). Cayman Chemical.

- New study finds pentadecanoic acid metabolizes into full-acting endogenous cannabinoid called pentadecanoylcarnitine. (2022). Nutritional Outlook.

- Pentadecanoic Acid-d29 - Biochemicals. (n.d.). Bertin Bioreagent.

- A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease. (2015). PubMed.

- A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. (n.d.). MDPI.

- Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. (2020). PubMed.

- Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS. (n.d.). PubMed.

- LIPIDOMIX® Quantitative Mass Spec Standards. (n.d.). MilliporeSigma.

- Structure Database (LMSD). (2022). LIPID MAPS.

- FATTY ACIDS ANALYSIS AND ANTIOXIDANT ACTIVITY OF A LIPID EXTRACT OBTAINED FROM MERCURIALIS ANNUA L. GROWN WILDLY IN JORDAN. (n.d.). ResearchGate.

- Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC. (n.d.). National Institutes of Health (NIH).

- Synthesis and Application of Deuterated 2-Heptadecanol for Metabolic Tracer Studies. (n.d.). BenchChem.

- High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (n.d.). LIPID MAPS.

- Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC. (n.d.). National Institutes of Health (NIH).

Sources

- 1. Pentadecanoic acid in serum as a marker for intake of milk fat: relations between intake of milk fat and metabolic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LIPID MAPS [lipidmaps.org]

- 3. Biomarkers of dairy fat intake, incident cardiovascular disease, and all-cause mortality: A cohort study, systematic review, and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serum pentadecanoic acid (15:0), a short-term marker of dairy food intake, is inversely associated with incident type 2 diabetes and its underlying disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]

- 6. New insights on pentadecanoic acid with special focus on its controversial essentiality: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | Semantic Scholar [semanticscholar.org]

- 8. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound CAS#: 130348-95-7 [amp.chemicalbook.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Pentadecanoic Acid-d29 | CAS 130348-95-7 | Cayman Chemical | Biomol.com [biomol.com]

- 14. researchgate.net [researchgate.net]

- 15. lipidmaps.org [lipidmaps.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 19. isotope.com [isotope.com]

An In-Depth Technical Guide to Pentadecanoic-D29 Acid: Properties, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Heavy Isotopes in Fatty Acid Research

In the intricate world of lipidomics and metabolic research, precision and accuracy are paramount. Stable isotope-labeled compounds have emerged as indispensable tools, offering a non-radioactive means to trace, quantify, and elucidate the metabolic fate of endogenous molecules. Among these, Pentadecanoic-D29 acid (C15:0-d29), a perdeuterated form of pentadecanoic acid, stands out as a robust internal standard for mass spectrometry-based quantification. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its application, and insights into its role in advancing our understanding of fatty acid metabolism.

Pentadecanoic acid, an odd-chain saturated fatty acid, is increasingly recognized for its potential biological significance. Found in sources such as dairy fat and ruminant meat, its levels have been correlated with various metabolic health markers.[1] Accurate quantification of this fatty acid in complex biological matrices is therefore crucial. The near-complete replacement of hydrogen with deuterium in this compound results in a significant mass shift, allowing for clear differentiation from its endogenous counterpart while maintaining virtually identical physicochemical properties. This makes it an ideal internal standard for correcting variations during sample preparation and analysis in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]

Part 1: Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective use in a laboratory setting. These properties dictate its solubility, stability, and behavior in analytical systems.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | C15:0-d29, FA 15:0-d29, Pentadecylic Acid-d29 | [1] |

| CAS Number | 130348-95-7 | [1][4] |

| Molecular Formula | C₁₅HD₂₉O₂ | [1] |

| Formula Weight | 271.6 g/mol | [1] |

| Purity | ≥99% deuterated forms (d₁-d₂₉) | [1] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 48 - 49 °C | [4] |

| Solubility | DMF: ~25 mg/mLDMSO: ~10 mg/mLEthanol: ~25 mg/mLChloroform (Slightly)Methanol (Slightly) | [1][4] |

| Storage | Store at -20°C | [1] |

| Stability | ≥ 4 years at -20°C | [1] |

Key Insights:

-

The high isotopic purity of ≥99% ensures minimal interference from lower deuterated forms, leading to more accurate quantification.

-

Its solubility in common organic solvents such as DMF, DMSO, and ethanol allows for flexibility in the preparation of stock solutions for use as an internal standard.[1]

-

The stability of the compound under recommended storage conditions ensures the integrity of the standard over long periods.[1]

Part 2: Synthesis of Perdeuterated Fatty Acids

The synthesis of perdeuterated fatty acids like this compound is a specialized process that ensures a high degree of deuterium incorporation. While specific details for the synthesis of this particular molecule are proprietary to manufacturers, the general approach involves hydrogen-deuterium (H/D) exchange reactions on the corresponding non-deuterated fatty acid or its precursor.

One common method involves metal-catalyzed hydrothermal H/D exchange. In this process, the fatty acid is subjected to high temperatures and pressures in the presence of a deuterium source, typically heavy water (D₂O), and a metal catalyst such as platinum on carbon (Pt/C). This process is often repeated to achieve a high level of deuterium incorporation.

Caption: General workflow for the synthesis of perdeuterated fatty acids.

Part 3: Application as an Internal Standard in Mass Spectrometry

The primary application of this compound is as an internal standard for the accurate quantification of pentadecanoic acid in biological samples by mass spectrometry.[2][3] Its near-identical chemical and physical properties to the endogenous analyte ensure that it behaves similarly during extraction, derivatization, and ionization, thus effectively correcting for any sample loss or variability.

Experimental Protocol: Quantification of Pentadecanoic Acid in Plasma using GC-MS

This protocol outlines a typical workflow for the analysis of total pentadecanoic acid in a plasma sample.

1. Materials and Reagents:

-

This compound (Internal Standard)

-

Pentadecanoic acid (Calibration Standard)

-

Methanol (HPLC grade)

-

Hexane (HPLC grade)

-

Acetyl Chloride

-

Sodium Bicarbonate (Saturated solution)

-

Anhydrous Sodium Sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)

2. Sample Preparation and Lipid Extraction:

-

To 100 µL of plasma, add a known amount of this compound internal standard solution (e.g., 10 µL of a 100 µg/mL solution in methanol).

-

Add 2 mL of methanol and vortex thoroughly.

-

Add 4 mL of hexane and vortex for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully transfer the upper hexane layer to a clean glass tube.

-

Repeat the hexane extraction (step 3-5) on the lower aqueous layer and combine the hexane extracts.

-

Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add 1 mL of 5% acetyl chloride in methanol.

-

Cap the tube tightly and heat at 100°C for 1 hour.

-

Cool the tube to room temperature.

-

Slowly add 1 mL of saturated sodium bicarbonate solution to neutralize the reaction.

-

Add 1 mL of hexane and vortex to extract the FAMEs.

-

Transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the final hexane solution to a GC vial for analysis.

4. GC-MS Analysis:

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Carrier Gas: Helium

-

Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode.

-

Monitor the molecular ion or a characteristic fragment ion for both pentadecanoic acid methyl ester and its D29-labeled counterpart.

-

5. Data Analysis:

-

Construct a calibration curve by analyzing known concentrations of pentadecanoic acid standard with a fixed amount of the this compound internal standard.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of pentadecanoic acid in the unknown samples by using the peak area ratio from the sample and interpolating from the calibration curve.

Caption: Workflow for fatty acid quantification using GC-MS.

Part 4: Analytical Characterization

Mass Spectrometry

The mass spectrum of this compound is characterized by a molecular ion peak that is 29 mass units higher than that of its non-deuterated analog. When derivatized, for example as a methyl ester for GC-MS analysis, the fragmentation pattern will be similar to the unlabeled compound, but with the corresponding mass shifts in the fragments containing the deuterated alkyl chain. The mass spectrum of silylated d29-pentadecanoic acid has been reported, showing the expected molecular ion and fragmentation patterns consistent with the structure.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the identity and isotopic purity of this compound.

-

¹H NMR: In a ¹H NMR spectrum, the signals corresponding to the protons on the carbon chain will be absent or significantly reduced in intensity due to their replacement with deuterium. The only significant proton signal would be from the carboxylic acid group, unless it is also exchanged with deuterium in a deuterated solvent.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all 15 carbon atoms. The signals for the deuterated carbons will appear as multiplets due to coupling with deuterium (a spin-1 nucleus) and will be broadened.

-

²H NMR: A ²H (Deuterium) NMR spectrum will show signals corresponding to the deuterium atoms at each position on the fatty acid chain, confirming the extent and location of deuteration.

Part 5: Safety and Handling

As a chemical substance, proper safety precautions should be taken when handling this compound.

-

Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place at -20°C.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[6]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[7]

Part 6: Conclusion and Future Perspectives

This compound is a high-purity, stable, and reliable internal standard for the quantification of pentadecanoic acid in complex biological matrices. Its well-defined physical and chemical properties, coupled with its straightforward application in mass spectrometry-based workflows, make it an invaluable tool for researchers in lipidomics, metabolic disease research, and drug development. The use of such robust internal standards is critical for generating high-quality, reproducible data, which is essential for advancing our understanding of the role of odd-chain fatty acids in health and disease. As research into the biological functions of pentadecanoic acid continues to expand, the demand for accurate and precise quantification methods, facilitated by tools like this compound, will undoubtedly grow.

References

-

Mass spectra and tentative structure of silylated d29-pentadecanoic acid... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

-

Safety Data Sheet Pentadecanoic acid 1. Identification Product name - metasci. (n.d.). Retrieved January 16, 2026, from [Link]

-

Pentadecanoic Acid | C15H30O2 | CID 13849 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

Controlled Tetradeuteration of Straight-Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

Pentadecanoic Acid-d29 - Biochemicals - CAT N°: 28081. (n.d.). Retrieved January 16, 2026, from [Link]

-

Pentadecanoic acid - the NIST WebBook. (n.d.). Retrieved January 16, 2026, from [Link]

-

A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense) - Frontiers. (2022, November 8). Retrieved January 16, 2026, from [Link]

-

A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense) - PubMed. (2022, November 9). Retrieved January 16, 2026, from [Link]

-

Pentadecanoic acid - mzCloud. (2020, September 24). Retrieved January 16, 2026, from [Link]

-

Fatty Acid Mass Spectrometry Protocol - LIPID MAPS. (n.d.). Retrieved January 16, 2026, from [Link]

-

Preparation of deuterium-labeled monounsaturated and saturated fatty acids for use as stable isotope metabolic tracers | Request PDF - ResearchGate. (2025, August 9). Retrieved January 16, 2026, from [Link]

-

Pentadecanoic Acid Supplementation in Young Adults with Overweight and Obesity: A Randomized Controlled Trial - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]

-

NIH Public Access - Jianhai Du Lab @ West Virginia University. (n.d.). Retrieved January 16, 2026, from [Link]

-

Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy. (1998). Retrieved January 16, 2026, from [Link]

-

Multi-Omics Analysis Reveals 1-Propanol-Induced Pentadecanoic Acid Biosynthesis in Yarrowia lipolytica - PubMed Central. (2025, November 18). Retrieved January 16, 2026, from [Link]

-

Showing Compound Pentadecanoic acid (FDB010033) - FooDB. (2010, April 8). Retrieved January 16, 2026, from [Link]

-

Synthesis of two-dimensional layered double hydroxides : a systematic overview - KOPS. (n.d.). Retrieved January 16, 2026, from [Link]

-

Synthesis and characterization of long-chain 1,2-dioxo compounds - PubMed. (2002, May). Retrieved January 16, 2026, from [Link]

-

Synthesis of Well-Crystallized Cu-Rich Layered Double Hydroxides and Improved Catalytic Performances for Water–Gas Shift Reaction - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]

-

Synthesis and characterisation of aqueous miscible organic-layered double hydroxides - Journal of Materials Chemistry A (RSC Publishing). (n.d.). Retrieved January 16, 2026, from [Link]

-

The Synthesis of Highly Loaded Cu/Al2O3 and Cu/ZnO/Al2O3 Catalysts by the Two‐Step CVD of CuIIdiethylamino‐2‐propoxide in a Fluidized‐Bed Reactor - Sci-Hub. (2010). Retrieved January 16, 2026, from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound CAS#: 130348-95-7 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. sds.metasci.ca [sds.metasci.ca]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

A Senior Application Scientist's Guide to the Synthesis of Deuterated Pentadecanoic Acid for Metabolic Research

Abstract

Stable isotope-labeled compounds are indispensable tools in the field of metabolic research, providing a powerful means to trace the intricate pathways of biological molecules. This in-depth technical guide focuses on the synthesis of deuterated pentadecanoic acid, a C15:0 saturated fatty acid, for its application in metabolic studies. While less common than its even-chained counterparts, pentadecanoic acid and its labeled isotopologues serve as critical probes, particularly as biomarkers for dairy fat intake and in studies of odd-chain fatty acid metabolism.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic strategies, detailed experimental protocols, and the analytical techniques required for the characterization of these essential metabolic tracers. We will delve into the rationale behind various synthetic approaches, ensuring a deep understanding of the chemical principles that underpin the creation of high-purity, precisely labeled fatty acids for robust and reliable metabolic analysis.

Introduction: The Significance of Deuterated Pentadecanoic Acid in Metabolic Tracing

The use of stable isotopes, such as deuterium (²H), has revolutionized our ability to study metabolic fluxes in vivo and in vitro.[2] Deuterated molecules act as tracers that can be distinguished from their endogenous, unlabeled counterparts by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4] This allows for the precise tracking of their absorption, distribution, metabolism, and excretion without the safety concerns associated with radioactive isotopes.

Pentadecanoic acid (C15:0) is a saturated fatty acid found in dairy products and ruminant fats.[1] Its presence in human tissues and plasma is often used as a biomarker for the consumption of these foods.[1] Furthermore, as an odd-chain fatty acid, its metabolism is distinct from that of the more common even-chain fatty acids, ultimately yielding propionyl-CoA, which can enter the citric acid cycle.[1] This makes deuterated pentadecanoic acid an invaluable tool for investigating:

-

Dietary intake and absorption: Quantifying the contribution of dietary sources to the total body pool of pentadecanoic acid.

-

De novo lipogenesis: While even-chain fatty acids are the primary products of de novo lipogenesis, the pathways involving odd-chain fatty acids can also be explored.

-

Fatty acid oxidation: Tracing the catabolism of pentadecanoic acid and the flux of its metabolites through central energy pathways.

-

Use as an internal standard: Perdeuterated pentadecanoic acid (pentadecanoic-d29 acid) is an ideal internal standard for the accurate quantification of endogenous pentadecanoic acid in complex biological matrices by GC- or LC-MS.[5]

This guide will focus on the chemical synthesis of deuterated pentadecanoic acid, providing the foundational knowledge for researchers to produce these critical tools for their metabolic investigations.

Synthetic Strategies for Deuterated Pentadecanoic Acid

The synthesis of deuterated pentadecanoic acid can be approached through several strategies, each with its own advantages and considerations regarding the desired labeling pattern, isotopic enrichment, and scalability.

Catalytic Deuteration of an Unsaturated Precursor

One of the most common and efficient methods for introducing deuterium into a fatty acid backbone is through the catalytic deuteration of an unsaturated precursor. This approach involves the reaction of an unsaturated fatty acid with deuterium gas (D₂) in the presence of a metal catalyst.

Causality Behind Experimental Choices:

-

Choice of Precursor: For the synthesis of deuterated pentadecanoic acid, a suitable precursor would be pentadecenoic acid (C15:1) or a polyunsaturated 15-carbon fatty acid. The position of the double bond(s) in the precursor will determine the location of the deuterium atoms in the final saturated product.

-

Choice of Catalyst:

-

Wilkinson's Catalyst ([(Ph₃P)₃RhCl]): This rhodium-based catalyst is highly effective for the homogeneous deuteration of unsaturated triglycerides and fatty acids.[6] It typically leads to high isotopic purity with minimal side reactions.[6] A key advantage is the ability to conduct the reaction under relatively mild conditions.

-

Ruthenium-based Catalysts: Ruthenium complexes are also powerful catalysts for deuteration, particularly for polyunsaturated fatty acids.[7][8][9][10] They can achieve high levels of deuterium incorporation, especially at bis-allylic positions in polyunsaturated systems.[7][8][9][10]

-

Platinum and Palladium Catalysts (e.g., Pt/C, Pd/C): These heterogeneous catalysts are also used for deuteration. For instance, Pt/C has been reported for the exhaustive deuteration of saturated fatty acids through hydrogen-isotope exchange.[11]

-

Workflow for Catalytic Deuteration:

Caption: General workflow for the catalytic deuteration of an unsaturated fatty acid.

Synthesis from Deuterated Building Blocks

For precise control over the location of deuterium atoms, synthesis from smaller, pre-deuterated building blocks is the preferred method. This approach offers the flexibility to introduce deuterium at specific positions, which can be crucial for mechanistic studies.

Example: Synthesis of α,β-d₄-Pentadecanoic Acid

A recently developed method allows for the controlled tetradeuteration of straight-chain fatty acids at the α- and β-positions.[11] This strategy involves the use of a directing group to facilitate the selective deuterium exchange.

Causality Behind Experimental Choices:

-

Directing Group: An 8-aminoquinoline amide derivative of the fatty acid is used to direct a palladium catalyst to the C-H bonds at the α- and β-positions.[11]

-

Deuterium Source: Deuterium oxide (D₂O) often serves as the deuterium source in these types of reactions.

-

Catalyst: A palladium catalyst, such as Pd(OAc)₂, is employed to activate the C-H bonds for deuterium exchange.[11]

Perdeuteration for Use as an Internal Standard

For applications requiring an internal standard for mass spectrometry, a fully deuterated, or perdeuterated, fatty acid is ideal. This compound is commercially available and serves this purpose well.[5] The synthesis of such a molecule is more complex and often involves a multi-step process starting from perdeuterated precursors or exhaustive hydrogen-isotope exchange reactions under harsh conditions.

Experimental Protocols

Protocol for Catalytic Deuteration of Pentadecenoic Acid

This protocol is a representative example for the synthesis of deuterated pentadecanoic acid via catalytic deuteration.

Materials:

-

Pentadecenoic acid

-

Wilkinson's catalyst (Tris(triphenylphosphine)rhodium(I) chloride)

-

Anhydrous, degassed solvent (e.g., ethyl acetate or hexane)

-

Deuterium gas (D₂) of high purity

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Standard glassware for organic synthesis

-

Celite or another filtration aid

Procedure:

-

Preparation: In a clean, dry reaction vessel, dissolve pentadecenoic acid (1 equivalent) in the anhydrous, degassed solvent.

-

Catalyst Addition: Add Wilkinson's catalyst (typically 0.1-1 mol%).

-

Assembly: Securely attach the reaction vessel to the hydrogenation apparatus.

-

Inerting: Purge the system with an inert gas (e.g., argon or nitrogen) three times to remove any residual air.

-

Deuteration: Pressurize the vessel with deuterium gas to the desired pressure (e.g., 50 psi).

-

Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitor by TLC, GC-MS, or ¹H NMR).

-

Workup: Carefully vent the deuterium gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure. The crude deuterated pentadecanoic acid can be further purified by recrystallization from a suitable solvent (e.g., acetone or hexane) to yield the pure product.[6]

Self-Validating System:

-

Monitoring Reaction Progress: The disappearance of the olefinic proton signals in the ¹H NMR spectrum of an aliquot of the reaction mixture confirms the progress of the deuteration.

-

Purity Check: The final product should be analyzed by GC-MS to confirm the absence of the starting material and to determine the isotopic enrichment.

Characterization of Deuterated Pentadecanoic Acid

Accurate characterization of the synthesized deuterated fatty acid is crucial for its effective use in metabolic studies.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This technique is used to confirm the absence of protons at the deuterated positions. The integration of the remaining proton signals can be used to estimate the extent of deuteration.

-

²H NMR: Directly observes the deuterium nuclei, providing information about their chemical environment and confirming their incorporation into the molecule.

-

¹³C NMR: The signals of carbon atoms bonded to deuterium will show a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift compared to their protonated counterparts.

3.2.2. Mass Spectrometry (MS)

-

Gas Chromatography-Mass Spectrometry (GC-MS): The fatty acid is typically derivatized to its methyl ester (FAME) prior to analysis. GC-MS provides information on the molecular weight of the deuterated compound, allowing for the determination of the number of incorporated deuterium atoms. The fragmentation pattern can also provide clues about the location of the deuterium atoms.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used for the analysis of the free fatty acid or its derivatives.[12] High-resolution mass spectrometry is particularly useful for determining the exact mass and isotopic distribution.

Data Summary Table:

| Analytical Technique | Information Obtained |

| ¹H NMR | Confirmation of deuteration by the disappearance of proton signals at specific positions. Estimation of deuteration efficiency through signal integration. |

| ²H NMR | Direct detection of incorporated deuterium, confirming the success of the labeling reaction. |

| ¹³C NMR | Observation of isotopic shifts and C-D coupling, providing structural information about the deuterated sites. |

| GC-MS | Determination of the molecular weight and isotopic enrichment of the deuterated fatty acid methyl ester. Analysis of fragment ions can help in locating the deuterium labels. |

| LC-MS/MS | Quantification of the deuterated fatty acid in biological samples. Tandem MS can be used for structural elucidation and to differentiate isotopologues. The Paternò-Büchi reaction coupled with tandem MS can determine position-specific deuterium abundance in some fatty acids.[7][8][9][10] |

Application in Metabolic Studies: A Logical Framework

The synthesized deuterated pentadecanoic acid can be administered to cell cultures or in vivo models to trace its metabolic fate.

Caption: Logical workflow for a metabolic study using deuterated pentadecanoic acid.

Conclusion

The synthesis of deuterated pentadecanoic acid is a critical enabling step for advanced metabolic research. This guide has provided a comprehensive overview of the key synthetic strategies, with a focus on the rationale behind experimental choices to ensure scientific integrity. By following the detailed protocols for synthesis and characterization, researchers can produce high-quality stable isotope tracers. The application of these tracers in well-designed metabolic studies will continue to provide valuable insights into the roles of odd-chain fatty acids in health and disease, ultimately contributing to the development of new diagnostic and therapeutic strategies.

References

-

Brenna, J. T., et al. (2021). Toward Quantitative Sequencing of Deuteration of Unsaturated Hydrocarbon Chains in Fatty Acids. Analytical Chemistry. Available at: [Link]

-

Adlof, R. O. (1990). The rhodium‐catalyzed deuteration of unsaturated triglycerides. Journal of the American Oil Chemists' Society. Available at: [Link]

-

Wang, D. H., et al. (2022). Quantitative High-Field NMR- and Mass Spectrometry-Based Fatty Acid Sequencing Reveals Internal Structure in Ru-Catalyzed Deuteration of Docosahexaenoic Acid. Analytical Chemistry. Available at: [Link]

-

Brenna, J. T., et al. (2022). Quantitative High-Field NMR- and Mass Spectrometry-Based Fatty Acid Sequencing Reveals Internal Structure in Ru-Catalyzed Deuteration of Docosahexaenoic Acid. PubMed. Available at: [Link]

-

Nishizawa, Y., et al. (2020). Controlled Tetradeuteration of Straight-Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid. Angewandte Chemie International Edition. Available at: [Link]

-

Li, Y., et al. (2013). Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS. Journal of Lipid Research. Available at: [Link]

-

Bloom Tech. (2023). How do you get pentadecanoic acid? Knowledge. Available at: [Link]

-

Jang, C., et al. (2018). Chemical basis for deuterium labeling of fat and NADPH. Cell Chemical Biology. Available at: [Link]

-

Wang, D. H., et al. (2022). Quantitative High-Field NMR- and Mass Spectrometry-Based Fatty Acid Sequencing Reveals Internal Structure in Ru-Catalyzed Deuteration of Docosahexaenoic Acid. Monash University. Available at: [Link]

-

ResearchGate. (2018). Chemical Basis for Deuterium Labeling of Fat and NADPH. Available at: [Link]

-

Patton, G. M., & Lowenstein, J. M. (1979). Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water. Biochemistry. Available at: [Link]

-

Jenkins, B., et al. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Advances in Nutrition. Available at: [Link]

-

Shibahara, A., et al. (1983). 1H NMR analysis of deuterated fatty acid methyl esters. INIS-IAEA. Available at: [Link]

- Google Patents. (2012). CN102816142A - Synthesis method for pentadecanoicacid.

-

Westerman, P. W., & Ghrayeb, N. (1982). Synthesis of esters of tetradecanoic acid deuterated at the penultimate carbon: Some general procedures for the synthesis of selectively deuterated fatty acids. Chemistry and Physics of Lipids. Available at: [Link]

-

ResearchGate. (n.d.). Preparation of deuterium-labeled monounsaturated and saturated fatty acids for use as stable isotope metabolic tracers. Available at: [Link]

-

Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Available at: [Link]

-

Cuman, C., et al. (2017). An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. Journal of Lipid Research. Available at: [Link]

-

Atzrodt, J., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. Available at: [Link]

-

Sidossis, L. S. (2008). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Journal of Investigative Medicine. Available at: [Link]

-

Schittmayer, M., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites. Available at: [Link]

-

Jalkunen, S., et al. (2021). Ruthenium-Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group. Chemistry – A European Journal. Available at: [Link]

Sources

- 1. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. magritek.com [magritek.com]

- 4. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 130348-95-7 [amp.chemicalbook.com]

- 6. sci-hub.box [sci-hub.box]

- 7. Toward Quantitative Sequencing of Deuteration of Unsaturated Hydrocarbon Chains in Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quantitative High-Field NMR- and Mass Spectrometry-Based Fatty Acid Sequencing Reveals Internal Structure in Ru-Catalyzed Deuteration of Docosahexaenoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.monash.edu [research.monash.edu]

- 11. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Pentadecanoic-D29 Acid as a Stable Isotope-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Quantitative Analysis

In the landscape of drug development and clinical research, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) have become the bedrock of bioanalysis due to their high sensitivity and selectivity.[1][2] However, these powerful techniques are not without their challenges, most notably the phenomenon of "matrix effects."[1] Co-eluting endogenous components from biological samples can interfere with the ionization of the target analyte, leading to ion suppression or enhancement, which can significantly compromise the accuracy and reproducibility of results.[1][2]

To counteract these and other sources of variability, the use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard.[2][3][4][5] A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with a heavier, stable isotope (e.g., deuterium, ¹³C, ¹⁵N). Pentadecanoic-D29 acid, a deuterated analog of pentadecanoic acid, exemplifies an ideal SIL-IS for the quantification of its unlabeled counterpart. This guide, grounded in the expertise of seasoned application scientists, will provide an in-depth exploration of the principles, protocols, and best practices for employing this compound to ensure the integrity and reliability of your bioanalytical data.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is fundamental to its effective application.

| Property | Value | Source |

| Chemical Formula | C₁₅HD₂₉O₂ | [6] |

| Molecular Weight | 271.6 g/mol | [6] |

| CAS Number | 130348-95-7 | [6][7] |

| Appearance | White to Off-White Solid | [7] |

| Melting Point | 48-49°C | [7] |

| Isotopic Purity | >99% deuterated forms (d1-d29) | [6] |

| Solubility | Soluble in DMF, DMSO, and Ethanol. Slightly soluble in Chloroform and Methanol. | [6][7] |

The Rationale for Deuteration: Ensuring Analytical Robustness

The substitution of hydrogen with deuterium in pentadecanoic acid creates a molecule that is chemically identical to the analyte in its behavior during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer. This co-elution and similar ionization behavior are critical for compensating for variations in sample extraction, injection volume, and, most importantly, matrix effects.[1] Any factor that suppresses or enhances the signal of the native pentadecanoic acid will have a nearly identical effect on the deuterated standard, allowing for a reliable ratiometric quantification.

Synthesis and Characterization of Deuterated Fatty Acids

The synthesis of deuterated fatty acids like this compound is a multi-step process that requires careful control to ensure high isotopic enrichment and chemical purity. While various specific synthetic routes exist, a general workflow can be conceptualized.[8][9][10]

Caption: Experimental workflow for quantification using an internal standard.

Detailed Protocol:

-

Preparation of Stock Solutions:

-

Accurately weigh and dissolve this compound and the unlabeled pentadecanoic acid analytical standard in a suitable organic solvent (e.g., ethanol) to create concentrated stock solutions.

-

Perform serial dilutions to prepare working solutions for calibration standards and quality controls (QCs).

-

-

Preparation of Calibration Curve and Quality Control Samples:

-

Spike a blank biological matrix (the same matrix as the study samples) with known concentrations of the unlabeled pentadecanoic acid to create a calibration curve.

-

Prepare QCs at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To an aliquot of the unknown sample, calibration standard, or QC, add a fixed amount of the this compound internal standard working solution.

-

Perform lipid extraction using a validated method (e.g., liquid-liquid extraction or solid-phase extraction).

-

If necessary, derivatize the fatty acids to a more volatile form (e.g., fatty acid methyl esters, FAMEs) for GC-MS analysis.

-

-

LC-MS/MS or GC-MS Analysis:

-

Inject the prepared samples onto the chromatographic system.

-

Develop a chromatographic method that provides adequate separation of pentadecanoic acid from other matrix components.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

-

Data Analysis:

-

Integrate the chromatographic peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of pentadecanoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Method Validation: A Self-Validating System

A bioanalytical method employing an internal standard must undergo rigorous validation to ensure its reliability. [11][12][13][14][15]Key validation parameters, as recommended by regulatory bodies like the FDA and EMA, include: [11][13][15][16]

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

-

Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.

-

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

-

Matrix Effect: The effect of co-eluting substances on the ionization of the analyte and internal standard. [1][2][3]* Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Mitigating Matrix Effects: The Core Advantage

The primary reason for using a SIL-IS like this compound is to compensate for matrix effects. [1][2]Because the analyte and the internal standard have nearly identical chemical properties, they will be affected in the same way by interfering components in the matrix. This ensures that the ratio of their signals remains constant, even if the absolute signals are suppressed or enhanced. However, it is crucial to ensure that the deuterated standard co-elutes as closely as possible with the unlabeled analyte, as significant chromatographic separation can lead to differential matrix effects. [3]

Conclusion: Ensuring Data Integrity in Bioanalysis

This compound serves as an invaluable tool for researchers and drug development professionals who require precise and accurate quantification of pentadecanoic acid in biological samples. Its use as a stable isotope-labeled internal standard provides a robust solution to the challenges of matrix effects and other sources of analytical variability. [1][2]By adhering to the principles of method validation and employing best practices in sample preparation and analysis, the use of this compound can significantly enhance the quality and reliability of bioanalytical data, ultimately contributing to the advancement of scientific knowledge and the development of new therapeutics.

References

-

European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

-

International Council for Harmonisation. ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

-

U.S. Food and Drug Administration. M10: bioanalytical method validation and study sample analysis : guidance for industry. [Link]

-

Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

-

Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

-

Centers for Disease Control and Prevention. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. [Link]

-

International Council for Harmonisation. bioanalytical method validation and study sample analysis m10. [Link]

-

U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

American Association for Clinical Chemistry. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

-

U.S. Food and Drug Administration. Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]

-

PubMed. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. [Link]

-

U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

-

Bertin-bioreagent.com. Pentadecanoic Acid-d29 - Biochemicals. [Link]

-

MDPI. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. [Link]

-

Sci-Hub. Synthesis of esters of tetradecanoic acid deuterated at the penultimate carbon. [Link]

-

U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

-

Science.gov. validate analysis methods: Topics by Science.gov. [Link]

-

MDPI. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. [Link]

-

R Discovery. New insights on pentadecanoic acid with special focus on its controversial essentiality: A mini-review. [Link]

-

PLOS One. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. [Link]

-

LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. [Link]

- Google Patents. Synthesis method for pentadecanoicacid.

-

PubMed. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. [Link]

-

National Institutes of Health. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid. [Link]

-

FooDB. Showing Compound Pentadecanoic acid (FDB010033). [Link]

-

National Institutes of Health. Impact of internal standard selection on measurement results for long chain fatty acids in blood. [Link]

Sources

- 1. waters.com [waters.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pentadecanoic Acid-d29 | CAS 130348-95-7 | Cayman Chemical | Biomol.com [biomol.com]

- 7. This compound CAS#: 130348-95-7 [amp.chemicalbook.com]

- 8. Sci-Hub. Synthesis of esters of tetradecanoic acid deuterated at the penultimate carbon: Some general procedures for the synthesis of selectively deuterated fatty acids / Chemistry and Physics of Lipids, 1982 [sci-hub.box]

- 9. CN102816142A - Synthesis method for pentadecanoicacid - Google Patents [patents.google.com]

- 10. Pentadecanoic acid synthesis - chemicalbook [chemicalbook.com]

- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]

- 14. database.ich.org [database.ich.org]

- 15. fda.gov [fda.gov]

- 16. s27415.pcdn.co [s27415.pcdn.co]

A Technical Guide to High-Purity Pentadecanoic-D29 Acid for Advanced Research Applications

This guide provides an in-depth exploration of high-purity Pentadecanoic-D29 acid, a critical tool for researchers, scientists, and drug development professionals. We will delve into the core principles of its application, provide guidance on sourcing from commercial suppliers, and present detailed protocols for its effective use in quantitative analysis.

The Foundational Role of Deuterated Standards in Quantitative Analysis

In the realm of mass spectrometry, achieving accurate and reproducible quantification of analytes within complex biological matrices is a significant challenge. Factors such as ion suppression, sample loss during extraction, and instrument variability can all introduce significant error. The use of a stable isotope-labeled internal standard (IS), such as this compound, is the gold standard methodology to overcome these challenges.

The principle of stable isotope dilution mass spectrometry (SID-MS) is elegantly simple. A known amount of the deuterated standard, which is chemically identical to the analyte of interest (the "light" compound) but physically heavier due to the replacement of hydrogen with deuterium, is added to the sample at the very beginning of the workflow. Because the deuterated standard and the native analyte exhibit nearly identical chemical and physical properties, they are affected in the same way by all subsequent sample preparation and analysis steps. Any loss during extraction or fluctuation in instrument response will affect both compounds equally. Therefore, the ratio of the native analyte to the deuterated internal standard remains constant and directly proportional to the concentration of the native analyte.

Caption: The principle of Stable Isotope Dilution Mass Spectrometry (SID-MS).

Sourcing High-Purity this compound: A Comparative Overview of Commercial Suppliers

The quality of the deuterated internal standard is paramount to the integrity of the quantitative data generated. High isotopic and chemical purity are essential. Below is a comparative table of reputable commercial suppliers of high-purity this compound.

| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity | Chemical Purity | Available Sizes |

| Cayman Chemical | Pentadecanoic Acid-d29 | 130348-95-7 | C₁₅HD₂₉O₂ | ≥99% deuterated forms (d1-d29) | ≥95% | 1 mg, 5 mg, 10 mg |

| MedChemExpress | Pentadecanoic acid-d29 | 130348-95-7 | C₁₅HD₂₉O₂ | 99.90% | >98% | 1 mg, 5 mg, 10 mg |

| CDN Isotopes | This compound | 130348-95-7 | CD₃(CD₂)₁₃COOH | 98 atom % D | Not specified | 0.25 g, 0.5 g |

| Larodan AB | This compound | 130348-95-7 | C₁₅HD₂₉O₂ | >98% | >98% | 1 g |

Note: This information is based on publicly available data from the suppliers' websites and may be subject to change. It is recommended to obtain the most current certificate of analysis for a specific lot before purchase.

Quality Control and Interpretation of the Certificate of Analysis

A Certificate of Analysis (CoA) is a critical document that provides detailed information about a specific batch of a chemical product.[1] For a deuterated standard, the CoA is the primary source of information regarding its quality and suitability for use.[2]

Key Parameters to Scrutinize on the CoA:

-

Chemical Purity: This value, often determined by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), indicates the percentage of the desired compound in the material, exclusive of isotopic variants and residual solvents.[2]

-

Isotopic Purity/Enrichment: This is a measure of the percentage of the labeled compound that contains the desired number of deuterium atoms. High isotopic enrichment (typically >98%) is crucial to minimize interference from partially labeled or unlabeled species.[3]

-

Identity Confirmation: The CoA should provide data from analytical techniques that confirm the chemical structure of the compound, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3]

-

Residual Solvents and Water Content: The presence of residual solvents or water can affect the accurate weighing of the standard and should be noted.

Step-by-Step Protocol: Quantification of Pentadecanoic Acid in Human Plasma using this compound by LC-MS/MS

This protocol provides a detailed methodology for the quantification of pentadecanoic acid in human plasma, a common application given its role as a biomarker for dairy fat intake.[4][5][6]

4.1. Materials and Reagents

-

This compound (from a reputable supplier)

-

Unlabeled Pentadecanoic Acid (for calibration curve)

-

Human Plasma (K2EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Water (LC-MS grade)

-

Chloroform (HPLC grade)

-

Nitrogen gas for evaporation

4.2. Preparation of Stock Solutions and Standards

-

Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of this compound and dissolve it in methanol to a final concentration of 1 mg/mL.

-

Internal Standard Working Solution (IS Working): Dilute the IS Stock with methanol to a final concentration of 10 µg/mL.

-

Calibration Standard Stock Solution: Accurately weigh a known amount of unlabeled Pentadecanoic Acid and dissolve it in methanol to a final concentration of 1 mg/mL.

-

Calibration Curve Standards: Perform serial dilutions of the Calibration Standard Stock Solution with methanol to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

4.3. Sample Preparation (Liquid-Liquid Extraction)

Sources

- 1. artsyltech.com [artsyltech.com]

- 2. documents.lgcstandards.com [documents.lgcstandards.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. Pentadecanoic acid in serum as a marker for intake of milk fat: relations between intake of milk fat and metabolic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Biomarkers of dairy fat intake, incident cardiovascular disease, and all-cause mortality: A cohort study, systematic review, and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

Pentadecanoic Acid (C15:0): A Comprehensive Technical Guide on its Natural Occurrence, Biological Significance, and Analytical Methodologies

Abstract

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, has transitioned from its historical use as a mere analytical standard to a molecule of significant interest for its pleiotropic biological activities. Primarily sourced from dairy fat, C15:0 is increasingly recognized for its association with improved cardiometabolic health, including lower risks of type 2 diabetes and cardiovascular disease.[1][2] Mechanistic studies reveal its role as a signaling molecule, activating key metabolic regulators such as PPARα/δ and AMPK, strengthening cell membranes, and exhibiting broad anti-inflammatory and antifibrotic properties.[3][4] Recent evidence has also identified its metabolism into a novel endocannabinoid, pentadecanoylcarnitine (PDC), further expanding its therapeutic potential.[5] This technical guide provides an in-depth analysis of the natural sources of C15:0, its complex biological significance, and the robust analytical methodologies required for its accurate quantification in biological matrices, aimed at researchers, scientists, and professionals in drug development.

Introduction to Pentadecanoic Acid (C15:0)

Chemical Properties and Classification

Pentadecanoic acid, or C15:0, is a saturated fatty acid with a 15-carbon backbone (molecular formula CH₃(CH₂)₁₃CO₂H).[6] As an odd-chain saturated fatty acid (OCFA), it differs from the more abundant even-chain saturated fatty acids (e.g., palmitic acid C16:0, stearic acid C18:0) that dominate human metabolism.[7][8] This structural distinction has profound implications for its metabolism and biological function.

Historical Context: From Analytical Standard to Bioactive Molecule

For decades, OCFAs like C15:0 were considered to be of little physiological significance in humans due to their low concentrations in plasma (<0.5% of total fatty acids).[8] Their perceived rarity and metabolic stability led to their widespread use as internal standards for the quantification of other fatty acids in gas chromatography-mass spectrometry (GC-MS) analyses.[9][10] However, a growing body of epidemiological evidence linking circulating C15:0 levels to positive health outcomes has catalyzed a paradigm shift, recasting it as a bioactive molecule with potential therapeutic relevance.[2][10]

The Emerging Concept of C15:0 as an Essential Fatty Acid

Recent research has proposed that C15:0 may be an essential fatty acid, a nutrient that the body cannot synthesize in sufficient quantities and must be obtained from the diet to maintain health.[3][11][12] This hypothesis is supported by evidence demonstrating that lower circulating levels of C15:0 are associated with an increased risk for multiple chronic diseases, and that C15:0 supplementation can reverse these deficiencies and confer broad health benefits in preclinical models.[3][13]

Natural Occurrence and Dietary Sources

Primary Dietary Sources

The predominant dietary source of C15:0 is ruminant fat, particularly from dairy products.[2][6] Foods such as whole milk, butter, cheese, and yogurt are major contributors.[14][15] Ruminant meats (e.g., beef, lamb) and some types of fish and plants also contain C15:0, but typically in lower concentrations.[16][17]

| Food Source | Typical C15:0 Content (% of total fatty acids) | Reference(s) |

| Butter / Milk Fat | ~1.2% | [6] |

| Beef Tallow | ~0.5% | [7] |

| Lamb and Goat Meat | 0.6% - 1.2% | [16] |

| Fatty Fish / Fish Oil | 0.2% - 1.5% | [16] |

| Coconut Oil | Variable, present | [16] |

Biosynthesis in Ruminants and Humans

The origin of C15:0 in the food chain primarily lies in the unique digestive system of ruminant animals.

-

Exogenous Pathway (Ruminant Synthesis): Microbes in the rumen ferment dietary fibers to produce short-chain fatty acids, including propionate (C3:0). Propionyl-CoA, rather than acetyl-CoA, serves as the primer for de novo fatty acid synthesis, leading to the formation of odd-chain fatty acids like C15:0.[2][14] This C15:0 is then incorporated into the animal's tissues and milk fat.[14]

-

Endogenous Pathway (Human Synthesis): While dietary intake is the main source, there is compelling evidence for limited endogenous C15:0 synthesis in humans.[9][18] The plasma ratio of C15:0 to its elongated counterpart, heptadecanoic acid (C17:0), is approximately 1:2, which is the inverse of the ~2:1 ratio found in dairy fat.[9][10] This discrepancy points towards internal production, potentially via two routes: α-oxidation of longer-chain fatty acids and de novo synthesis from propionate generated by the gut microbiota.[9][10][14]

Biological Significance and Therapeutic Potential

C15:0 as a Biomarker of Dairy Fat Intake

Circulating levels of C15:0 in plasma phospholipids and serum are well-established as objective biomarkers of dairy fat intake.[19][20][21] Studies show positive correlations between self-reported dairy consumption and measured C15:0 levels, although the strength of this correlation can vary.[19][20] This utility is critical for nutritional epidemiology, allowing for more accurate dietary assessment than food frequency questionnaires alone.[22][23]

Role in Cardiometabolic Health

A significant body of evidence links higher C15:0 levels with improved cardiometabolic outcomes.

-

Cardiovascular Disease (CVD): Multiple large, prospective cohort studies have demonstrated an inverse association between circulating C15:0 and the risk of CVD.[1][2] A meta-analysis pooling data from 18 cohorts found that individuals in the highest quintile of C15:0 levels had a 12% lower risk of total CVD events compared to those in the lowest quintile.[24]

-

Type 2 Diabetes (T2D): Higher C15:0 concentrations are consistently associated with a lower incidence of T2D.[22][25][26] Mechanistically, C15:0 has been shown to improve insulin sensitivity and β-cell function.[25]

-

Metabolic Syndrome and Liver Health: C15:0 is inversely associated with markers of metabolic syndrome.[11][27] In pediatric populations, higher serum C15:0 was linked to lower amounts of liver fat.[27] Furthermore, C15:0 supplementation in preclinical models of nonalcoholic steatohepatitis (NASH) attenuated liver fibrosis.[3]

| Health Outcome | Key Findings | Representative Study/Reference |

| Cardiovascular Disease | 12% lower risk of incident CVD in highest vs. lowest quintile of circulating C15:0. | Trieu et al. (Meta-analysis)[24] |

| Coronary Heart Disease | 26% lower risk of CHD per standard deviation increase in plasma C15:0. | Otto et al.[28] |

| Type 2 Diabetes | Inverse association with incident T2D risk and positive association with insulin sensitivity. | Santaren et al.[25] |

| Metabolic Health | Supplementation in obese participants led to decreased liver enzymes (ALT, AST). | Schwimmer et al. (Clinical Trial)[29] |

Molecular Mechanisms of Action

C15:0 exerts its effects through multiple, interconnected molecular pathways.

-